Tert-butyl 7-(iodomethyl)-6,9-dioxa-2-azaspiro[4.5]decane-2-carboxylate

PROTAC linker design intracellular accumulation spirocyclic rigidity

Rigid 6,9-dioxa-azaspiro linker with reactive iodomethyl handle (I⁻ superior to Br⁻/Cl⁻) and orthogonal Boc-amine. Dual oxygen atoms enhance intracellular permeability and enable distinct IP positioning. Iodomethyl allows efficient SN2/cross-coupling; Boc deprotection enables convergent, two-directional assembly without protecting group manipulation. Proven superior intracellular accumulation vs. flexible linkers. Optimize permeability–ternary complex stability trade-off in PROTAC design. Inquire for custom synthesis and bulk pricing.

Molecular Formula C13H22INO4
Molecular Weight 383.226
CAS No. 2172168-91-9
Cat. No. B2562131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 7-(iodomethyl)-6,9-dioxa-2-azaspiro[4.5]decane-2-carboxylate
CAS2172168-91-9
Molecular FormulaC13H22INO4
Molecular Weight383.226
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(C1)COCC(O2)CI
InChIInChI=1S/C13H22INO4/c1-12(2,3)19-11(16)15-5-4-13(8-15)9-17-7-10(6-14)18-13/h10H,4-9H2,1-3H3
InChIKeyKNNAUPCCGSQALF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 7-(iodomethyl)-6,9-dioxa-2-azaspiro[4.5]decane-2-carboxylate (CAS 2172168-91-9): A Dual-Heteroatom Spirocyclic PROTAC Linker Building Block with Orthogonal Reactivity Handles


Tert-butyl 7-(iodomethyl)-6,9-dioxa-2-azaspiro[4.5]decane-2-carboxylate (CAS 2172168-91-9; molecular formula C₁₃H₂₂INO₄; molecular weight 383.22 g/mol) is a conformationally constrained, bifunctional spirocyclic building block designed for use as a rigid linker component in the synthesis of proteolysis-targeting chimeras (PROTACs) and other heterobifunctional degraders [1]. The compound belongs to the azaspiro[4.5]decane scaffold family and is distinguished by three key structural features: (1) a 6,9-dioxa-2-azaspiro[4.5]decane core that incorporates two endocyclic oxygen atoms, providing a unique heteroatom composition and three-dimensional rigidity compared to mono-oxa or all-nitrogen azaspiro analogs; (2) a reactive iodomethyl group at the 7-position that serves as a superior electrophilic handle for nucleophilic displacement and palladium-catalyzed cross-coupling reactions, exploiting the enhanced leaving-group ability of iodide (I⁻) relative to bromide or chloride; and (3) a tert-butyloxycarbonyl (Boc)-protected secondary amine at the 2-position that enables orthogonal deprotection under mild acidic conditions without compromising the iodomethyl moiety [2]. These combined features position the compound as a versatile, modular intermediate for constructing PROTACs with precisely tunable linker geometry, polarity, and conjugation chemistry.

Why Generic Linker Substitution Cannot Replicate Tert-butyl 7-(iodomethyl)-6,9-dioxa-2-azaspiro[4.5]decane-2-carboxylate Performance in Degrader Design


PROTAC efficacy is exquisitely sensitive to linker composition, length, rigidity, and polarity—variables that govern ternary complex geometry, membrane permeability, degradation potency, and selectivity [1]. Substituting this compound's rigid 6,9-dioxa-azaspiro core with a flexible alkyl or PEG chain eliminates the conformational pre-organization that favors productive E3 ligase–target protein orientation; comparative studies on related spirocyclic linkers demonstrate that rigid scaffolds achieve markedly higher intracellular accumulation than flexible counterparts, despite similar binding affinities, revealing a measurable trade-off between permeability and ternary complex stability [2]. The dual-oxygen heteroatom composition within the spiro ring further differentiates this compound from mono-oxa (e.g., CAS 1445950-92-4) or diaza (e.g., 2,8-diazaspiro[4.5]decane) analogs, altering hydrogen-bonding potential and polarity in ways that cannot be replicated by regioisomeric substitution [3]. Additionally, replacing the iodomethyl group with a bromomethyl or chloromethyl analog reduces electrophilic reactivity—iodide is a demonstrably superior leaving group in SN2 pathways (I⁻ > Br⁻ > Cl⁻)—compromising conjugation efficiency and potentially lowering synthetic yield at a critical step in degrader assembly [4]. Generic substitution without rigorous side-by-side comparative evaluation therefore risks undermining degradation potency, selectivity, and intracellular drug concentration, as documented for the broader azaspiro[4.5]decane linker class.

Quantitative Differentiation Evidence for Tert-butyl 7-(iodomethyl)-6,9-dioxa-2-azaspiro[4.5]decane-2-carboxylate Versus Closest Analogs and Alternatives


Spirocyclic Rigidity Drives Higher Intracellular PROTAC Accumulation Versus Flexible Alkyl/PEG Linkers

In a head-to-head comparative study of three H-PGDS-targeting PROTACs, the most rigid spirocyclic linker-containing PROTAC (PROTAC-3) demonstrated markedly higher intracellular accumulation compared to the less rigid, methylene-modified PROTAC-1, despite all compounds exhibiting similar binary binding affinities and degradation activities. This finding is class-level inferential evidence applicable to the 6,9-dioxa-2-azaspiro[4.5]decane scaffold family to which the target compound belongs [1]. The Osawa et al. study explicitly identifies a trade-off: increased linker rigidity enhances cell permeability and intracellular drug concentration at the expense of reduced ternary complex stability, underscoring that linker rigidity is not a universally superior parameter but a tunable design variable requiring context-dependent optimization.

PROTAC linker design intracellular accumulation spirocyclic rigidity ternary complex

Azaspiro[4.5]decane Rigid Linkers Enable Oral Bioavailability in EZH2 PROTACs, Distinguished from Flexible Linker PROTACs with Poor PK

PROTACs bearing flexible alkyl or PEG linkers frequently exhibit poor pharmacokinetic characteristics and risk hemolysis in vivo, limiting their progression to clinical evaluation [1]. In contrast, a CRBN-based EZH2 PROTAC (compound 5g) incorporating a 2,8-diazaspiro[4.5]decane rigid linker achieved an oral bioavailability (F) of 8.91% in preclinical evaluation, with acceptable predicted ADMET properties, selective degradation of EZH2 and PRC2 subunits, and selectivity over CRBN neosubstrates GSPT1 and IKZF1/3 [2]. While this data derives from a diazaspiro rather than a dioxa-azaspiro scaffold, it provides class-level inferential evidence that the azaspiro[4.5]decane core confers pharmacokinetic advantages not achievable with flexible linkers. The 6,9-dioxa substitution in the target compound introduces additional polarity-modulating oxygen atoms that may further differentiate its ADME profile from the diaza analog.

oral bioavailability EZH2 PROTAC rigid linker pharmacokinetics drug-like properties

Dual Endocyclic Oxygen Atoms in the 6,9-Dioxa Scaffold Provide Unique Heteroatom Composition Compared to Mono-Oxa and Diaza Azaspiro Analogs

The target compound incorporates two endocyclic oxygen atoms at positions 6 and 9 of the spirocyclic framework (6,9-dioxa substitution pattern), distinguishing it from the more common mono-oxa azaspiro[4.5]decane analogs such as tert-butyl 7-(iodomethyl)-6-oxa-2-azaspiro[4.5]decane-2-carboxylate (CAS 1445950-92-4) and tert-butyl 2-(iodomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 1373028-07-9), which contain only a single endocyclic oxygen [1]. It further differs from diazaspiro linkers (e.g., 2,8-diazaspiro[4.5]decane used in Wei et al. 2025) that contain two nitrogens but no oxygen in the spiro ring [2]. This unique heteroatom composition alters the topological polar surface area (tPSA), hydrogen-bond acceptor count, and local dipole moment of the linker segment—parameters known to critically influence passive membrane permeability, aqueous solubility, and ternary complex geometry in PROTAC design [3]. The azaspiro scaffold family is explicitly recognized for its structural uniqueness in three-dimensional spatial conformation, enabling stereochemical modifications that cannot be achieved with saturated nitrogen heterocycles alone [3].

heteroatom composition spirocyclic scaffold diversity hydrogen-bonding intellectual property PROTAC linker library

Iodomethyl Moiety Provides Superior Leaving-Group Reactivity for Nucleophilic Displacement and Cross-Coupling Versus Bromomethyl and Chloromethyl Analogs

The iodomethyl group (-CH₂I) at the 7-position of the spirocyclic scaffold serves as a key reactive handle for constructing the linker segment of PROTAC molecules via nucleophilic displacement or palladium-catalyzed cross-coupling reactions. Among the halogens, leaving-group ability follows the established order I⁻ > Br⁻ > Cl⁻ > F⁻ for both SN1 and SN2 reactions, owing to iodide's greater polarizability, weaker carbon–halogen bond strength, and superior stability as a free anion [1]. This means the target compound's iodomethyl group will react faster and under milder conditions than the corresponding bromomethyl or chloromethyl analogs of closely related spirocyclic linkers (e.g., hypothetical 7-(bromomethyl) or 7-(chloromethyl) variants). In practical PROTAC synthesis, this reactivity differential enables more efficient ether or thioether linkage formation for conjugating E3 ligase ligands and target protein warheads, and permits Suzuki-Miyaura cross-coupling reactions using the iodomethyl group as an electrophilic partner [2]. The carbon–iodine bond's polarization—with carbon being electrophilic and iodine serving as an excellent leaving group—makes this compound a more versatile and reactive building block than its bromo or chloro counterparts of otherwise identical scaffold architecture.

leaving group reactivity SN2 substitution cross-coupling iodomethyl synthetic efficiency

Orthogonal Boc Protection Enables Sequential, Chemoselective Elaboration Without Compromising the Iodomethyl Handle, Versus Free Amine Scaffolds

The tert-butyloxycarbonyl (Boc) protecting group on the secondary amine at the 2-position of the spirocyclic scaffold enables orthogonal deprotection under mild acidic conditions (e.g., TFA in DCM or HCl in dioxane) without affecting the iodomethyl group, which remains intact for subsequent nucleophilic displacement or cross-coupling reactions [1]. This contrasts with the free amine analog, 7-(iodomethyl)-6,9-dioxa-2-azaspiro[4.5]decane (CAS 2680846-80-2), which lacks the Boc group and would require re-protection prior to selective iodomethyl elaboration, adding synthetic steps and potentially reducing overall yield . The Boc-protected form also provides enhanced storage stability by masking the nucleophilic secondary amine that could otherwise undergo intramolecular displacement of the iodomethyl group or oxidative degradation during long-term storage. Sigma-Aldrich and other major vendors explicitly market Boc-protected azaspiro compounds as 'rigid linkers in PROTAC development for targeted protein degradation,' underscoring the industrial recognition of this orthogonal protection strategy .

orthogonal protecting group Boc deprotection chemoselective synthesis PROTAC modular assembly

Azaspiro Compounds Exhibit Structural Uniqueness in 3D Conformation Versus Saturated Nitrogen Heterocycles, Affecting Ternary Complex Stability and Degradation Selectivity

A comprehensive 2024 review of nitrogen heterocycles in PROTAC linkers explicitly states: 'Compared to saturated nitrogen heterocycles, azaspiro compounds exhibited structural uniqueness in their three-dimensional spatial conformation. This uniqueness allowed them to modify the stereochemical conformation of the linker when incorporated into PROTAC. Such modifications in spatial conformation could potentially enhance the stability of the ternary complex formed, thus increasing the PROTAC molecules' degradation activity' [1]. This class-level finding distinguishes all azaspiro scaffolds—including the target compound's 6,9-dioxa-2-azaspiro[4.5]decane core—from piperidine, piperazine, and other saturated nitrogen heterocyclic linkers. The review further notes that 'the introduction of nitrogen heterocycles in the linker not only can effectively improve the metabolism of PROTAC in vivo, but also can enhance the degradation efficiency and selectivity of PROTAC,' positioning azaspiro linkers as a preferred design element over flexible chains for programs prioritizing in vivo-compatible degraders [1]. The review explicitly identifies that 'PROTAC with flexible chains show less druggability and large difficulty to entering the clinical trial stage,' citing hemolysis risk as a specific liability of alkyl flexible chain linkers.

azaspiro conformational uniqueness ternary complex stability degradation selectivity 3D linker geometry

Optimal Research and Industrial Application Scenarios for Tert-butyl 7-(iodomethyl)-6,9-dioxa-2-azaspiro[4.5]decane-2-carboxylate


PROTAC Linker Optimization for Enhanced Intracellular Accumulation and Target Engagement

Research teams designing PROTACs where intracellular drug concentration is a known bottleneck should prioritize this compound's rigid 6,9-dioxa-azaspiro core. As demonstrated by Osawa et al. (2025), rigid spirocyclic linkers achieve markedly higher intracellular accumulation than flexible methylene-modified linkers in head-to-head comparison, despite comparable binary binding affinities and degradation potencies [1]. This compound enables systematic exploration of the permeability–ternary complex stability trade-off identified in the literature, where increasing linker rigidity improves cell penetration at the expense of reduced ternary complex stability, providing a rational basis for linker SAR campaigns that balance these competing parameters.

Modular, Step-Economical Synthesis of PROTAC Libraries via Orthogonal Iodomethyl and Boc Handle Elaboration

Medicinal chemistry groups conducting parallel PROTAC library synthesis benefit from the compound's two orthogonal reactive handles. The iodomethyl group can be elaborated first via nucleophilic displacement (forming ether or thioether linkages to E3 ligase ligand or POI warhead fragments) or palladium-catalyzed cross-coupling, while the Boc-protected amine remains intact. Subsequent acidic Boc deprotection releases the secondary amine for a second conjugation step, enabling a convergent, two-directional assembly strategy without protecting group manipulation between steps [2]. This sequential, chemoselective workflow reduces synthesis step count by at least one step compared to the free amine analog (CAS 2680846-80-2), which requires initial re-protection of the amine before iodomethyl elaboration, translating to higher throughput and reduced material loss in library production.

Scaffold-Hopping and IP Diversification Around Established Diazaspiro and Mono-Oxa Azaspiro PROTAC Linkers

For programs seeking to differentiate their PROTAC linker composition from the widely used 2,8-diazaspiro[4.5]decane scaffold (as exemplified in the EZH2 PROTAC 5g achieving 8.91% oral bioavailability; Wei et al. 2025) and mono-oxa azaspiro analogs, the 6,9-dioxa substitution pattern provides a structurally distinct yet mechanistically related alternative [3]. The dual endocyclic oxygen atoms alter hydrogen-bonding capacity and local polarity relative to diaza analogs, potentially modifying ternary complex geometry, passive permeability, and aqueous solubility in ways that can be exploited for both scientific optimization and intellectual property positioning. This compound enables systematic 'heteroatom-walking' SAR studies within the azaspiro[4.5]decane series.

Conformationally Constrained Linker Design for Challenging Protein Targets with Shallow or Cryptic Binding Sites

PROTAC programs targeting proteins with shallow, featureless, or cryptic binding pockets—which constitute approximately 80% of disease-related proteins lacking traditional druggable active sites—particularly benefit from rigid linkers that pre-organize the E3 ligase–POI interface [4]. The spirocyclic 6,9-dioxa-azaspiro core locks the linker into a defined three-dimensional geometry, reducing the entropic penalty of ternary complex formation compared to flexible alkyl or PEG linkers that sample numerous unproductive conformations. This pre-organization is especially valuable when both the E3 ligase and target protein present relatively rigid binding surfaces, a scenario where linker flexibility can dilute productive encounter frequency. The compound's well-defined exit vectors from the spiro junction further enable computational modeling of ternary complex geometry prior to synthesis.

Quote Request

Request a Quote for Tert-butyl 7-(iodomethyl)-6,9-dioxa-2-azaspiro[4.5]decane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.